2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound with significant potential in scientific research, particularly in the field of agrochemicals. The compound's molecular formula is and it has a molecular weight of approximately 350.78 g/mol. This compound features a complex structure that includes an oxadiazole ring and an isoxazole moiety, which are often associated with biological activity.
The compound can be sourced from various chemical suppliers, such as BenchChem, which lists it under CAS number 712319-92-1. It is typically available in high purity (around 95%) for research purposes.
This compound falls under the category of thioacetamides due to the presence of a thioether linkage in its structure. It is also classified as a heterocyclic compound because it contains multiple ring structures that include nitrogen and oxygen atoms.
The synthesis of 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide generally involves several key steps:
The synthesis may require specific conditions such as controlled temperature and pressure, along with catalysts to facilitate certain reactions. Purification steps like recrystallization or chromatography are often necessary to isolate the final product in high purity.
The molecular structure of 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can be represented using various chemical notation systems:
InChI=1S/C14H11ClN4O3S/c1-8-6-11(19-22-8)16-12(20)7-23-14-18-17-13(21-14)9-4-2-3-5-10(9)15/h2-6H,7H2,1H3,(H,16,19,20)
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl
These notations indicate that the compound consists of multiple functional groups and heterocycles that contribute to its chemical properties and potential biological activities.
The compound's molecular weight is approximately 350.78 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation.
The compound may undergo various chemical reactions typical for thioamides and heterocyclic compounds:
Reactions involving this compound should be conducted under inert atmospheres when necessary to prevent oxidation or degradation of sensitive functional groups.
Further experimental studies would be required to elucidate the exact mechanisms through which this compound exerts its biological effects.
The physical properties of 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide include:
Chemical properties include:
Relevant data regarding these properties can often be obtained from supplier safety data sheets or experimental studies published in scientific literature .
This compound has potential applications in several scientific fields:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2